molecular formula C14H8N2O5 B8317845 1-Hydroxy-4-amino-5-nitroanthraquinone

1-Hydroxy-4-amino-5-nitroanthraquinone

Cat. No. B8317845
M. Wt: 284.22 g/mol
InChI Key: LSXMQZYWXAOVJR-UHFFFAOYSA-N
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Patent
US04424160

Procedure details

100 parts of 1,8-dinitroanthraquinone are added to a reaction mixture prepared from 1,000 parts of 20% strength oleum and 25 parts of boric acid. 15 parts of sulphur are then added at room temperature in the course of 25 minutes, and the reaction mixture is warmed to 60° C. and maintained at this temperature with stirring for 4 hours. After cooling down, the reaction product is precipitated out by the dropwise addition of 158 parts of 78% strength sulphuric acid and 500 parts of water, in each case with cooling, and isolated as indicated in Example 1. 61.6 parts of 1-hydroxy-4-amino-5-nitroanthraquinone are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][C:14]=3[N+:19]([O-:21])=[O:20])[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[OH:23]S(O)(=O)=O.O=S(=O)=O.B(O)(O)O.[S]>>[OH:23][C:7]1[C:8]2[C:9](=[O:22])[C:10]3[C:15](=[C:14]([N+:19]([O-:21])=[O:20])[CH:13]=[CH:12][CH:11]=3)[C:16](=[O:18])[C:17]=2[C:4]([NH2:1])=[CH:5][CH:6]=1 |f:1.2,^3:35|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
the reaction product is precipitated out by the dropwise addition of 158 parts of 78% strength sulphuric acid and 500 parts of water, in each case
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
isolated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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